2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate
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Overview
Description
2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C17H13ClN2O2 and a molecular weight of 312.758 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group at the 2-position and a carbamate group attached to a 3-chlorophenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: A precursor in the synthesis of 2-Methyl-8-quinolyl N-(3-chlorophenyl)carbamate.
3-Chlorophenyl isocyanate: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a quinoline ring and a carbamate group attached to a 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
14577-78-7 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-8-9-12-4-2-7-15(16(12)19-11)22-17(21)20-14-6-3-5-13(18)10-14/h2-10H,1H3,(H,20,21) |
InChI Key |
SMMFIDSDOVGSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl)C=C1 |
Origin of Product |
United States |
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